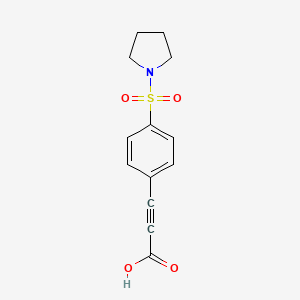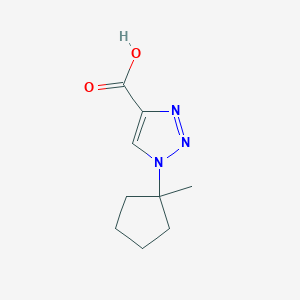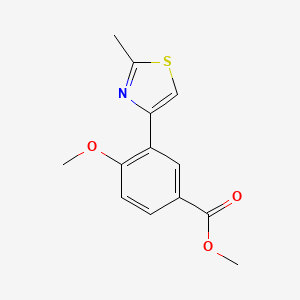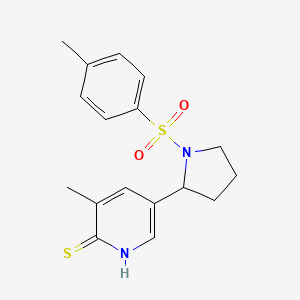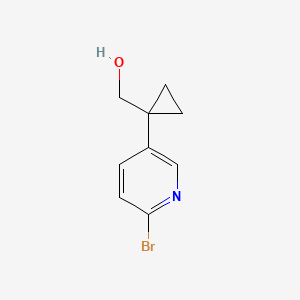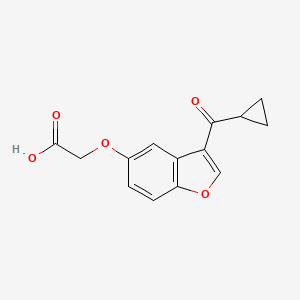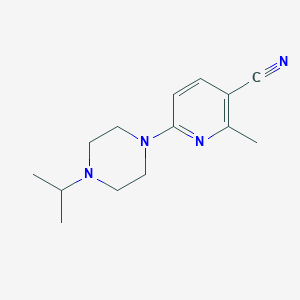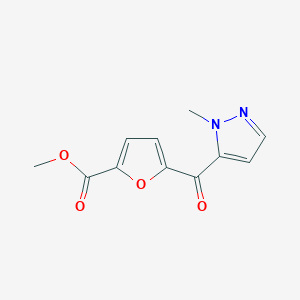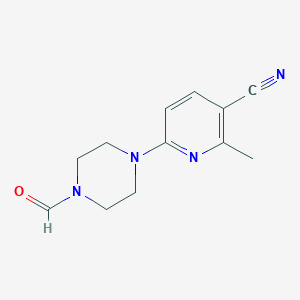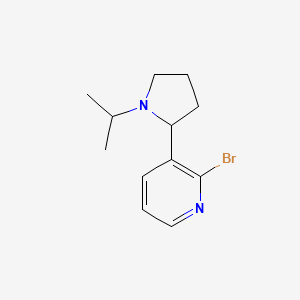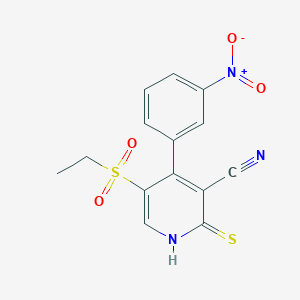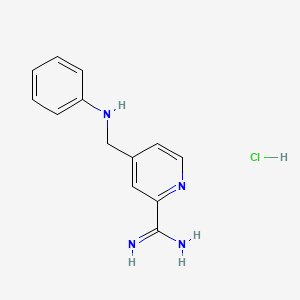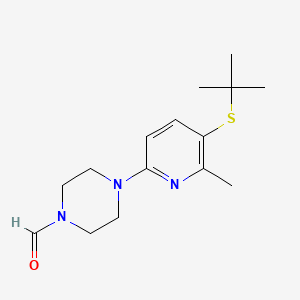
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with a molecular formula of C15H23N3OS and a molecular weight of 293.4 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a pyridine moiety and a tert-butylthio group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, including nitration, reduction, and cyclization.
Introduction of the tert-Butylthio Group: The tert-butylthio group is introduced via a nucleophilic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate diamine precursors.
Attachment of the Carbaldehyde Group: The carbaldehyde group is introduced via a formylation reaction, typically using reagents like Vilsmeier-Haack or Duff formylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This includes the use of high-throughput screening, automated synthesis, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the tert-butylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(tert-Butylthio)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
- 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
Uniqueness
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butylthio group adds steric bulk and hydrophobic character, which can affect its interactions with molecular targets.
Properties
Molecular Formula |
C15H23N3OS |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C15H23N3OS/c1-12-13(20-15(2,3)4)5-6-14(16-12)18-9-7-17(11-19)8-10-18/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
IDIWYPUZNJCBEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B15057725.png)
